![molecular formula C17H25BrN2O2 B247542 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)
4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine, also known as BRL-15572, is a synthetic compound that belongs to the class of morpholine derivatives. BRL-15572 has been extensively studied for its potential therapeutic applications in various medical conditions.
Wissenschaftliche Forschungsanwendungen
4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential therapeutic applications in various medical conditions, including anxiety disorders, depression, and addiction. Studies have shown that 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α2-adrenoceptor, which is involved in the regulation of stress response, anxiety, and mood. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Wirkmechanismus
4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α2-adrenoceptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The α2-adrenoceptor is involved in the regulation of stress response, anxiety, and mood. By blocking the activity of the α2-adrenoceptor, 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine increases the release of norepinephrine and other neurotransmitters, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has several advantages for lab experiments, including its high purity level, its selective activity on the α2-adrenoceptor, and its well-established mechanism of action. However, 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine. One direction is to investigate its potential therapeutic applications in other medical conditions, such as schizophrenia and attention deficit hyperactivity disorder. Another direction is to develop more potent and selective α2-adrenoceptor antagonists based on the structure of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine. Additionally, further studies are needed to investigate the long-term effects and safety of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine in animal models and humans.
Synthesemethoden
The synthesis of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-piperidin-1-ylmorpholine in the presence of a base. The reaction yields 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine as a white crystalline solid with a high purity level. The purity of the compound can be further enhanced by recrystallization or chromatographic methods.
Eigenschaften
Molekularformel |
C17H25BrN2O2 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
4-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H25BrN2O2/c1-21-17-3-2-15(18)12-14(17)13-19-6-4-16(5-7-19)20-8-10-22-11-9-20/h2-3,12,16H,4-11,13H2,1H3 |
InChI-Schlüssel |
KWPQHJMDAHOJMU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCOCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

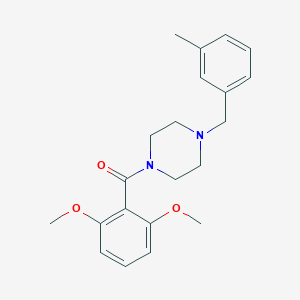

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
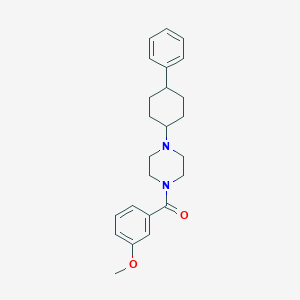

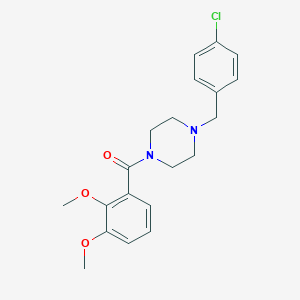
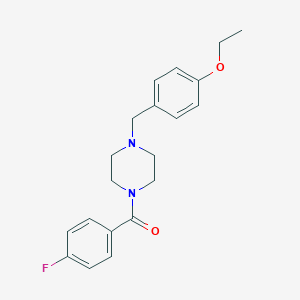
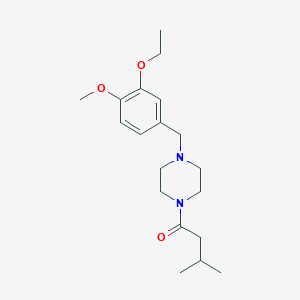
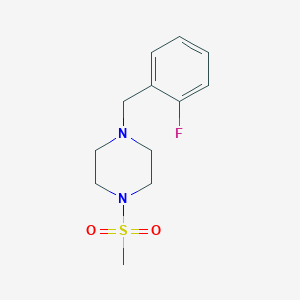
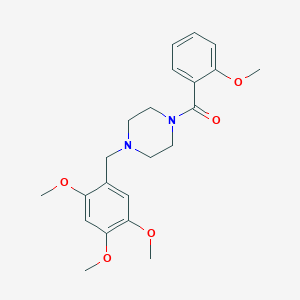
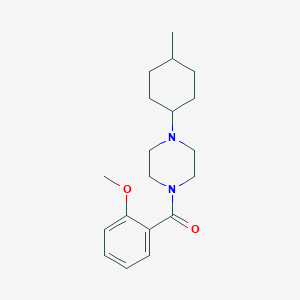
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)